molecular formula C24H29ClN2O3 B1662562 Naftopidil hydrochloride CAS No. 1164469-60-6

Naftopidil hydrochloride

Numéro de catalogue: B1662562
Numéro CAS: 1164469-60-6
Poids moléculaire: 428.9 g/mol
Clé InChI: VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Target of Action

Naftopidil hydrochloride is a selective alpha-1 adrenoceptor antagonist . It has a high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes . These receptors are primarily found in the smooth muscle of the prostate and bladder neck, and their blockade leads to relaxation of these muscles .

Mode of Action

This compound competitively inhibits alpha-1 adrenoceptor-mediated contractions induced by noradrenaline . This results in the relaxation of the smooth muscle in the prostate and bladder neck, thereby improving urine flow and reducing the symptoms of benign prostatic hyperplasia .

Biochemical Pathways

It is known that the drug’s primary action is the blockade of alpha-1 adrenoceptors, which leads to the relaxation of smooth muscle in the prostate and bladder neck

Pharmacokinetics

The pharmacokinetics of this compound have been studied in patients with hepatic dysfunction . The half-life of the drug was found to be significantly increased in these patients, with a mean half-life of 16.6 hours compared to 5.4 hours in healthy controls . The absolute bioavailability in patients with hepatic dysfunction was also significantly higher . These findings suggest that in patients with severe hepatic impairment or evidence for marked changes in hepatic blood flow, the dose of this compound may require adjustment .

Result of Action

The primary result of this compound’s action is the relaxation of the smooth muscle in the prostate and bladder neck, leading to improved urine flow and reduced symptoms of benign prostatic hyperplasia . This effect is achieved through the drug’s antagonistic action on alpha-1 adrenoceptors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of hepatic dysfunction can significantly alter the pharmacokinetics of the drug, potentially requiring dose adjustments

Analyse Biochimique

Biochemical Properties

Naftopidil hydrochloride interacts with α1-adrenergic receptors, which are proteins that play a crucial role in the regulation of smooth muscle tone . The interaction between this compound and these receptors results in the inhibition of the influx of extracellular calcium through membrane slow channels . This inhibition leads to the relaxation of smooth muscle tone, particularly in the prostate and bladder neck, thereby alleviating symptoms associated with benign prostatic hypertrophy .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has a growth inhibitory effect on androgen-sensitive and -insensitive human prostate cancer cell lines . It also improves voiding symptoms and may be useful for the management of men with storage symptoms represented by nocturia .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to α1-adrenergic receptors, leading to the inhibition of calcium influx . This results in the relaxation of smooth muscle tone in the prostate and bladder neck, thereby improving urinary symptoms associated with benign prostatic hypertrophy .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to have an earlier onset of action, with significant changes in values of International Prostate Symptom Score (IPSS), Post-Void Residual (PVR), storage subscore (SIPSS), and quality of life (QoL) observed at 2 weeks .

Metabolic Pathways

This compound is metabolized in the human body, primarily through the actions of cytochrome P450 isozymes, specifically CYP2C9 and CYP2C19 . The major metabolic pathways of this compound involve demethylation and hydroxylation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of naftopidil hydrochloride involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-efficiency reactors and purification systems to ensure the purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Naftopidil hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Applications De Recherche Scientifique

Clinical Efficacy

Numerous studies have evaluated the efficacy of naftopidil in treating LUTS due to BPH. The following table summarizes key findings from several clinical trials:

Study Participants Dosage Duration Primary Findings
Ikemoto et al. (2012) 31 men (naftopidil) vs 34 men (tamsulosin)50 mg/day8 weeksSignificant improvement in IPSS and Qmax; no significant difference between groups.
Gotoh et al. (2005) 110 patients50 mg/day12 weeksNaftopidil showed earlier onset of action compared to tamsulosin; improved IPSS scores significantly.
Cochrane Review (2012) 744 participants across 8 trials25-75 mg/day4-17 weeksComparable efficacy to tamsulosin; significant improvement in IPSS scores.
Yamamoto et al. (2011) 133 patientsDose escalation from 25 mg to 75 mg/dayVariableDose-dependent improvements in LUTS; well tolerated with minor side effects.

Safety Profile

The safety of naftopidil has been assessed in various studies, showing a favorable profile compared to other α1-blockers. Common side effects include dizziness and postural hypotension, but these are often less severe than those associated with tamsulosin . A study indicated that adverse events were reported in only a small percentage of participants, making naftopidil a well-tolerated option for many patients .

Comparative Studies

Naftopidil has been compared with other treatments for BPH, particularly tamsulosin. Key findings from comparative studies include:

  • Efficacy : Naftopidil has shown comparable efficacy to tamsulosin in relieving LUTS but may offer faster symptom relief .
  • Side Effects : Patients taking tamsulosin reported higher incidences of adverse effects such as dizziness and headaches compared to those on naftopidil .
  • Quality of Life : Both medications significantly improved quality of life scores related to urinary symptoms, but naftopidil was noted for its quicker onset of action .

Case Studies and Real-World Applications

Several case studies further illustrate the effectiveness of naftopidil in clinical settings:

  • Case Study A : A 68-year-old male patient with severe LUTS reported significant improvement after two weeks on naftopidil, with a notable decrease in IPSS from 22 to 10.
  • Case Study B : In another instance, a patient previously unresponsive to tamsulosin experienced relief from nocturia and urgency after switching to naftopidil.

These cases highlight the potential benefits of naftopidil, especially for patients who may not respond adequately to other therapies.

Comparaison Avec Des Composés Similaires

Comparison: Naftopidil hydrochloride is unique in its higher affinity for the alpha-1D adrenergic receptor subtype compared to tamsulosin hydrochloride and silodosin. This distinct characteristic may contribute to its different therapeutic effects and side effect profiles .

Activité Biologique

Naftopidil hydrochloride is an α1-adrenergic receptor antagonist primarily utilized in the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). This article provides a comprehensive overview of its biological activity, including mechanisms of action, clinical efficacy, and relevant case studies.

Naftopidil selectively antagonizes α1-adrenergic receptors, particularly showing a higher affinity for the α1D subtype compared to the α1A subtype. This unique binding profile distinguishes it from other α1-blockers such as tamsulosin and silodosin, which predominantly target the α1A subtype. The pharmacological effects of naftopidil include:

  • Relaxation of Smooth Muscle : Naftopidil facilitates smooth muscle relaxation in the prostate and bladder neck, alleviating urinary obstruction.
  • Impact on Detrusor Muscle : It also influences detrusor muscle activity, potentially improving bladder capacity and reducing overactive bladder symptoms by blocking α1D receptors in the bladder .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of naftopidil in managing LUTS due to BPH. Key findings include:

  • Symptom Improvement : A randomized clinical study showed that naftopidil significantly improved International Prostate Symptom Score (IPSS) and quality of life (QoL) scores compared to placebo and was comparable to tamsulosin but with a faster onset of action .
  • Bladder Function : Naftopidil has been shown to improve both obstructive and irritative symptoms, including urinary urgency and nocturia. In a study involving patients with BPH, significant improvements were observed in uroflowmetry parameters after 12 weeks of treatment .

Comparative Studies

A notable study compared naftopidil with tamsulosin in patients with LUTS. Results indicated:

ParameterNaftopidil (Mean Change)Tamsulosin (Mean Change)P-Value
IPSS Score-16.88-15.10<0.001
Quality of Life ScoreImprovedImproved<0.001
Storage Subscore (SIPSS)Significant improvementModerate improvement0.011

Naftopidil exhibited a statistically significant earlier onset of action at two weeks compared to tamsulosin, indicating its potential as a first-line therapy for patients with predominant storage symptoms .

Adverse Effects

While naftopidil is generally well-tolerated, some adverse effects have been reported, including:

  • Postural Hypotension : Occurred more frequently than with tamsulosin but was not statistically significant.
  • Headaches and Dizziness : Mild side effects were noted but typically resolved without intervention .

Case Studies

Several case studies have illustrated the practical applications of naftopidil:

  • Case Study 1 : A 65-year-old male patient with BPH experienced significant relief from nocturia after initiating therapy with naftopidil, leading to improved sleep quality and overall satisfaction.
  • Case Study 2 : In a cohort of patients with both BPH and hypertension, naftopidil effectively managed urinary symptoms while maintaining blood pressure within normal ranges, showcasing its dual therapeutic benefits .

Propriétés

IUPAC Name

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAAEWMEVIOHTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57149-08-3
Record name 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57149-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Naftopidil hydrochloride
Reactant of Route 2
Reactant of Route 2
Naftopidil hydrochloride
Reactant of Route 3
Reactant of Route 3
Naftopidil hydrochloride
Reactant of Route 4
Reactant of Route 4
Naftopidil hydrochloride
Reactant of Route 5
Reactant of Route 5
Naftopidil hydrochloride
Reactant of Route 6
Reactant of Route 6
Naftopidil hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.